molecular formula C11H13F3N2O B14899432 n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine

n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14899432
M. Wt: 246.23 g/mol
InChI Key: WJJRPGSADQFLAJ-UHFFFAOYSA-N
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Description

n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine: is a complex organic compound that features a tetrahydrofuran ring, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydrofuran-2-yl Methyl Group: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent to introduce the methyl group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

    Formation of the Pyridine Ring: The pyridine ring is typically synthesized through cyclization reactions involving suitable precursors.

    Coupling Reactions: The final step involves coupling the tetrahydrofuran-2-yl methyl group with the trifluoromethyl pyridine derivative under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    n-((Tetrahydrofuran-2-yl)methyl)-3-(methyl)pyridin-2-amine: Similar structure but lacks the trifluoromethyl group.

    n-((Tetrahydrofuran-2-yl)methyl)-3-(chloromethyl)pyridin-2-amine: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in n-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-amine imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds.

Properties

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-4-1-5-15-10(9)16-7-8-3-2-6-17-8/h1,4-5,8H,2-3,6-7H2,(H,15,16)

InChI Key

WJJRPGSADQFLAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

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